molecular formula C19H23FN4O B2890299 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034504-70-4

1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

Cat. No. B2890299
CAS RN: 2034504-70-4
M. Wt: 342.418
InChI Key: VLEZVJGTOOKXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is primarily used as a research tool to investigate the biochemical and physiological effects of various drugs and compounds on the human body. In

Scientific Research Applications

Synthesis and SAR of Urotensin-II Receptor Antagonists

Thieno[3,2-b]pyridinyl urea derivatives, including compounds with a p-fluorobenzyl group, have been explored for their potential as urotensin-II receptor antagonists. These compounds have been synthesized and assessed for their activity, revealing that specific substitutions can lead to highly potent UT antagonists. Such research highlights the utility of fluorobenzyl-substituted ureas in developing new therapeutic agents targeting the urotensin-II receptor, which is significant for addressing diseases related to this receptor's function (Lim et al., 2014).

Corrosion Inhibition Studies

Research has also been conducted on the corrosion inhibition properties of piperidine derivatives, including fluorobenzyl compounds, on the corrosion of iron. These studies involve quantum chemical calculations and molecular dynamics simulations to predict and evaluate the efficacy of these compounds as corrosion inhibitors. The findings suggest the potential application of fluorobenzyl-substituted piperidine derivatives in protecting metals from corrosion, which is valuable for industrial applications and materials science (Kaya et al., 2016).

Neuropharmacology and Receptor Antagonism

In the realm of neuropharmacology, fluorobenzyl-substituted ureas have been studied for their role as receptor antagonists. For example, compounds structurally related to 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea have been synthesized and evaluated for their potential to inhibit specific neural receptors, contributing to our understanding of neural pathways and the development of drugs targeting neurological disorders. Such research underscores the importance of fluorobenzyl ureas in the investigation of neural receptor functions and the potential treatment of neurological conditions (Mäding et al., 2006).

Antimicrobial and Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues, including compounds with 4-fluorobenzyl groups, have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds have been evaluated for their in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, demonstrating their potential as new antituberculosis agents. This line of research is crucial for the development of new treatments for tuberculosis, a major global health issue (Jeankumar et al., 2013).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O/c20-17-3-1-15(2-4-17)13-22-19(25)23-14-16-7-11-24(12-8-16)18-5-9-21-10-6-18/h1-6,9-10,16H,7-8,11-14H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEZVJGTOOKXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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